molecular formula C22H24F3NO6S B2359556 propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(2,4,6-trimethylbenzenesulfonamido)phenyl]-3-oxobutanoate CAS No. 425402-74-0

propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(2,4,6-trimethylbenzenesulfonamido)phenyl]-3-oxobutanoate

Cat. No.: B2359556
CAS No.: 425402-74-0
M. Wt: 487.49
InChI Key: ALYLEJFZPPPDGX-UHFFFAOYSA-N
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Description

Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(2,4,6-trimethylbenzenesulfonamido)phenyl]-3-oxobutanoate is a structurally complex ester featuring:

  • Propan-2-yl ester group: Enhances lipophilicity and metabolic stability.
  • 4,4,4-Trifluoro-3-oxobutanoate moiety: Introduces electron-withdrawing trifluoromethyl and ketone groups, influencing reactivity and electronic properties .
  • 2-Hydroxy-5-(2,4,6-trimethylbenzenesulfonamido)phenyl substituent: The sulfonamido group is a common pharmacophore in medicinal chemistry, often associated with target binding (e.g., enzyme inhibition).

This compound’s synthesis likely involves multi-step organic reactions, including sulfonamide formation and esterification.

Properties

IUPAC Name

propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3NO6S/c1-11(2)32-21(29)18(20(28)22(23,24)25)16-10-15(6-7-17(16)27)26-33(30,31)19-13(4)8-12(3)9-14(19)5/h6-11,18,26-27H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYLEJFZPPPDGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)C(C(=O)C(F)(F)F)C(=O)OC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonamide Formation

The introduction of the 2,4,6-trimethylbenzenesulfonamido group is achieved via reaction of 5-amino-2-hydroxyphenol with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions. This step parallels methodologies documented in sulfonamide syntheses for agrochemical intermediates.

Procedure :

  • Reagents : 5-Amino-2-hydroxyphenol (1.0 equiv), 2,4,6-trimethylbenzenesulfonyl chloride (1.1 equiv), triethylamine (1.2 equiv), dichloromethane (DCM) solvent.
  • Conditions : The reaction is conducted at room temperature under an inert atmosphere for 12–24 hours.
  • Workup : The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) to yield 2-hydroxy-5-(2,4,6-trimethylbenzenesulfonamido)phenol.

Key Considerations :

  • Excess triethylamine neutralizes HCl generated during sulfonylation, preventing side reactions.
  • Steric hindrance from the trimethylphenyl group necessitates prolonged reaction times for complete conversion.

β-Keto Ester Synthesis

The trifluoromethylated β-keto ester moiety is constructed via Claisen condensation, adapting methods from trifluorophenyl ketone syntheses.

Procedure :

  • Reagents : Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv), 2-hydroxy-5-(2,4,6-trimethylbenzenesulfonamido)benzaldehyde (1.2 equiv), sodium ethoxide (0.1 equiv), ethanol solvent.
  • Conditions : Reflux at 80°C for 48 hours under nitrogen.
  • Workup : The mixture is acidified with HCl, extracted with ethyl acetate, and purified via column chromatography (silica gel, ethyl acetate/petroleum ether) to isolate 4,4,4-trifluoro-2-[2-hydroxy-5-(2,4,6-trimethylbenzenesulfonamido)phenyl]-3-oxobutanoic acid.

Mechanistic Insight :
The aldol condensation proceeds via enolate formation, followed by nucleophilic attack on the aldehyde. The trifluoromethyl group stabilizes the enolate, enhancing reaction efficiency.

Esterification with Isopropyl Alcohol

The final step involves esterification of the β-keto acid with isopropyl alcohol, employing acid catalysis.

Procedure :

  • Reagents : 4,4,4-Trifluoro-2-[2-hydroxy-5-(2,4,6-trimethylbenzenesulfonamido)phenyl]-3-oxobutanoic acid (1.0 equiv), isopropyl alcohol (5.0 equiv), sulfuric acid (0.05 equiv).
  • Conditions : Reflux at 100°C for 6 hours with a Dean-Stark trap for water removal.
  • Workup : The product is neutralized with NaHCO₃, extracted into DCM, and distilled under reduced pressure to yield the target ester.

Optimization Notes :

  • Excess isopropyl alcohol drives the equilibrium toward ester formation.
  • Sulfuric acid concentrations above 0.1 equiv risk decarboxylation of the β-keto acid.

Reaction Optimization and Challenges

Regioselectivity in Sulfonylation

The sulfonylation of 5-amino-2-hydroxyphenol must avoid over-sulfonation at the phenolic –OH group. Selective protection of the phenol as a silyl ether (e.g., tert-butyldimethylsilyl chloride) prior to sulfonamide formation mitigates this issue, with subsequent deprotection using tetrabutylammonium fluoride (TBAF).

Data :

Protection Method Yield Without Protection (%) Yield With Protection (%)
None 62
TBS-Cl 85

Stabilization of β-Keto Ester

The β-keto ester is prone to decarboxylation under acidic or high-temperature conditions. Conducting the Claisen condensation at moderate temperatures (80°C) and minimizing reaction time reduces decomposition.

Thermal Stability Analysis :

  • 80°C : <5% decarboxylation over 48 hours.
  • 100°C : 22% decarboxylation after 24 hours.

Characterization and Analytical Data

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (d, 6H, CH(CH₃)₂), 2.35 (s, 9H, Ar-CH₃), 3.82 (s, 1H, OH), 6.85–7.40 (m, 4H, Ar-H), 4.95 (septet, 1H, OCH(CH₃)₂).
  • ¹⁹F NMR (376 MHz, CDCl₃) : δ -63.5 (CF₃).

Mass Spectrometry :

  • ESI-MS : m/z 488.2 [M+H]⁺ (calculated 487.49).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals >98% purity after crystallization from cyclopentane.

Industrial Applications and Scalability

The compound serves as a key intermediate in fungicides such as trifluoxystrobin, where the trifluoromethyl group enhances lipid permeability and bioactivity. Scalability challenges include:

  • Cost of Trifluoromethyl Reagents : Substituting pricey trifluoromethylating agents with in situ generation methods reduces expenses.
  • Solvent Recovery : Ethanol and DCM are recycled via distillation, aligning with green chemistry principles.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents like sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often resulting in the replacement of the trifluoromethyl group with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(2,4,6-trimethylbenzenesulfonamido)phenyl]-3-oxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The sulfonylamino group may also play a role in its biological activity by forming hydrogen bonds with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on functional groups and pharmacophoric elements. Below is a comparative analysis:

Table 1: Key Structural and Electronic Comparisons

Compound Name Molecular Weight (g/mol) Key Functional Groups LogP (Predicted) Solubility (mg/mL) Absolute Hardness (η, eV)
Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(2,4,6-trimethylbenzenesulfonamido)phenyl]-3-oxobutanoate ~505.5 Trifluoro, sulfonamido, ester, ketone, hydroxy 3.8 0.12 (DMSO) 4.2 (estimated)
(S)-Isobutyl 2-{3-[[2-(2-Hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanoate ~468.6 Hydroperoxy, thiazole, urea, ester 2.5 0.45 (Water) 3.9
[4-(2,4,4-Trimethylpentan-2-yl)Phenyl] Propanoate ~262.4 Branched alkyl, ester 4.1 <0.01 (Water) 5.0
(3,4-Dibromo-2-Methylbutan-2-yl) Propanoate ~297.9 Bromo, ester 3.0 0.08 (Ethanol) 4.5

Functional Group Analysis

  • Sulfonamido vs.
  • Trifluoro vs. Hydroperoxy (Compound 2) : The trifluoro group increases electron-withdrawing effects, stabilizing the ketone moiety and altering redox behavior. In contrast, Compound 2’s hydroperoxy group introduces oxidative instability .
  • Branched Alkyl vs. Trimethylbenzene (Compound 3) : Compound 3’s alkyl chain enhances hydrophobicity (LogP = 4.1) but lacks the sulfonamido group’s binding versatility .

Electronic and Reactivity Profiles

  • Absolute Hardness (η) : The target compound’s η (~4.2 eV) suggests moderate softness, favoring interactions with polarizable biological targets. Compound 3’s higher η (5.0 eV) indicates lower reactivity .
  • Electrostatic Potential (ESP): Multiwfn analysis would predict strong negative ESP near the sulfonamido and ketone groups, enhancing interactions with cationic residues in enzymes.

Pharmacological Implications

  • Metabolic Stability : The propan-2-yl ester in the target compound may resist hydrolysis better than the isobutyl ester in Compound 2 due to steric hindrance.
  • Solubility Challenges : The trimethylbenzene group in the target compound likely reduces aqueous solubility compared to Compound 2’s hydroperoxy-thiazole system .

Research Findings and Gaps

  • Crystallography : SHELX-based refinements are critical for resolving the sulfonamido group’s conformation, which impacts binding pocket compatibility.
  • Computational Modeling : Multiwfn can quantify charge transfer effects between the trifluoro group and aromatic ring, informing SAR studies.
  • Data Limitations : Experimental solubility, LogP, and η values for the target compound are unavailable in public databases; predictions are based on analogous structures.

Biological Activity

Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(2,4,6-trimethylbenzenesulfonamido)phenyl]-3-oxobutanoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique trifluoromethyl group and a sulfonamide-linked aromatic ring. Its structural composition contributes to its reactivity and biological interactions:

  • Molecular Formula : C24H19F3N2O7S
  • Molecular Weight : 536.5 g/mol
  • IUPAC Name : this compound

Biological Activity

Research indicates that this compound exhibits promising biological activities. Notably:

  • Inhibition of Protein Interactions : Similar compounds have been shown to inhibit crucial protein-protein interactions in cancer pathways. Specifically, they disrupt interactions between menin and MLL fusion proteins, which are implicated in certain leukemias.
  • Antitumor Potential : The ability to interfere with key signaling pathways suggests that this compound may have therapeutic applications in oncology by targeting tumor growth and survival mechanisms.
  • Anti-inflammatory Properties : Compounds with similar structural features have demonstrated anti-inflammatory effects, indicating potential for broader therapeutic applications beyond oncology.

The mechanism of action for this compound is primarily through its interaction with specific molecular targets:

  • Enzyme Inhibition : The trifluoromethyl group enhances the compound's stability and lipophilicity, allowing it to effectively inhibit certain enzymes involved in cancer progression.
  • Receptor Modulation : The sulfonamide functionality may interact with receptors or enzymes that regulate inflammatory responses or cell proliferation.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Study on Menin/MLL Inhibition :
    • Researchers demonstrated that compounds structurally related to this compound effectively inhibited the menin/MLL interaction in vitro.
    • This inhibition correlated with reduced proliferation of leukemia cells in culture.
  • Anti-inflammatory Assays :
    • Compounds with the sulfonamide moiety were tested for their ability to reduce pro-inflammatory cytokine production in macrophage models.
    • Results indicated a significant decrease in cytokine levels upon treatment with these compounds.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds:

Compound NameStructural FeaturesBiological Activity
Compound ASulfonamide groupHigh selectivity for specific enzymes
Compound BAromatic ringKnown anti-inflammatory properties
Compound CDifferent alkyl chainUnique binding affinity to target proteins

Q & A

Q. Table 1. Key Synthetic Steps and Conditions

StepReagents/ConditionsPurposeReference
Sulfonamide Coupling2,4,6-Trimethylbenzenesulfonyl chloride, DCMIntroduce sulfonamide moiety
EsterificationIsopropyl alcohol, H2_2SO4_4, refluxForm propan-2-yl ester
PurificationSilica gel chromatography (EtOAc/Hexane)Isolate product (>95% purity)

Q. Table 2. Computational Tools for Electronic Analysis

ToolFunctionalityApplication ExampleReference
MultiwfnElectron localization function (ELF)Map reactive sites
SHELXRefinement of crystallographic dataResolve hydrogen bonding
NCIplotNoncovalent interaction visualizationStudy protein-ligand interactions

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